1-(2-Cyanoethyl)piperidine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that features a piperidine ring substituted with a cyanoethyl group and a carboxylic acid functional group. This compound is classified under the category of piperidine derivatives, which are important in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The molecular formula for 1-(2-Cyanoethyl)piperidine-2-carboxylic acid is , and it has a molecular weight of 182.22 g/mol .
The synthesis of 1-(2-Cyanoethyl)piperidine-2-carboxylic acid can be achieved through various methods, typically involving the reaction of piperidine derivatives with cyanoethylating agents. One common approach includes the reaction of piperidine with 2-cyanoethyl bromide or iodide in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
The molecular structure of 1-(2-Cyanoethyl)piperidine-2-carboxylic acid consists of a piperidine ring with a carboxylic acid group at one position and a cyanoethyl group at another. The compound can be represented using various structural formulas including:
N#CCCN1CC(CCC1)C(O)=O
InChI=1S/C9H14N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-3,5-7H2,(H,12,13)
The compound has a boiling point that remains unspecified in available literature but is expected to be consistent with similar piperidine derivatives. Its solubility characteristics suggest it is moderately soluble in polar solvents due to the presence of the carboxylic acid group.
1-(2-Cyanoethyl)piperidine-2-carboxylic acid can participate in several chemical reactions typical for carboxylic acids and heterocycles:
Common reagents used in these reactions include:
The compound's action may involve:
1-(2-Cyanoethyl)piperidine-2-carboxylic acid is typically characterized by:
Key chemical properties include:
1-(2-Cyanoethyl)piperidine-2-carboxylic acid has potential applications in various fields:
Due to its structure, it may also serve as a building block for developing novel therapeutic agents targeting neurological disorders or other conditions influenced by piperidine derivatives.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1